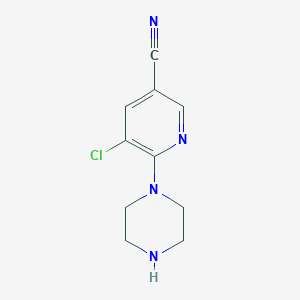
5-Chloro-6-(piperazin-1-yl)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-6-(piperazin-1-yl)nicotinonitrile is a chemical compound with the molecular formula C10H12ClN4 It is a derivative of nicotinonitrile, featuring a piperazine ring attached to the nicotinonitrile core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-(piperazin-1-yl)nicotinonitrile typically involves the reaction of 2-chloronicotinonitrile with piperazine. The reaction is carried out in a suitable solvent, such as dioxane, under reflux conditions. The product is then purified through standard techniques like recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-6-(piperazin-1-yl)nicotinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The piperazine ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like potassium carbonate in solvents such as isopropylamide at elevated temperatures (e.g., 110°C) are commonly used.
Oxidation/Reduction: Standard oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride, can be employed.
Cyclization: Cyclization reactions may require catalysts and specific reaction conditions tailored to the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinonitrile derivatives, while cyclization can lead to the formation of fused ring systems.
Aplicaciones Científicas De Investigación
5-Chloro-6-(piperazin-1-yl)nicotinonitrile has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Material Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Biological Research: It serves as a tool for studying the biological activity of nicotinonitrile derivatives and their interactions with various biological targets
Mecanismo De Acción
The mechanism of action of 5-Chloro-6-(piperazin-1-yl)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can enhance the binding affinity of the compound to these targets, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
6-(Piperazin-1-yl)nicotinonitrile: Lacks the chlorine atom, which can affect its reactivity and biological activity.
2-(Piperazin-1-yl)nicotinonitrile: Differently substituted, leading to variations in chemical and biological properties.
5-Chloro-2-(piperazin-1-yl)nicotinonitrile: Similar structure but with different substitution patterns, affecting its overall behavior
Uniqueness
5-Chloro-6-(piperazin-1-yl)nicotinonitrile is unique due to the presence of both the chlorine atom and the piperazine ring, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H11ClN4 |
|---|---|
Peso molecular |
222.67 g/mol |
Nombre IUPAC |
5-chloro-6-piperazin-1-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C10H11ClN4/c11-9-5-8(6-12)7-14-10(9)15-3-1-13-2-4-15/h5,7,13H,1-4H2 |
Clave InChI |
JDIRHSZPPWZEPV-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C2=C(C=C(C=N2)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(methoxycarbonyl)phenyl]glycine](/img/structure/B13116715.png)
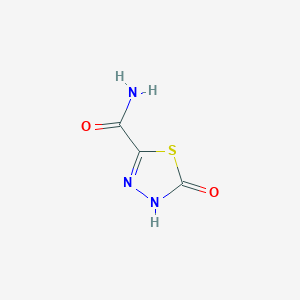
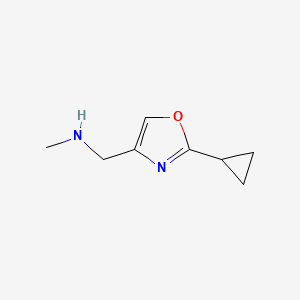
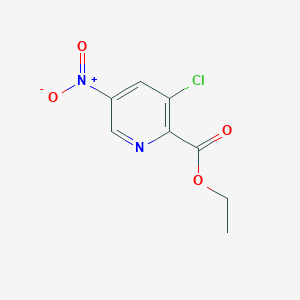
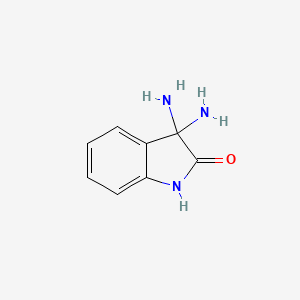

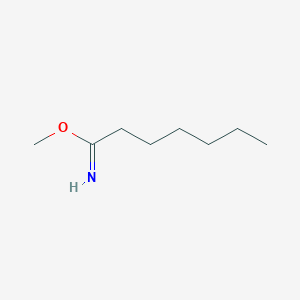

![(2S)-2-{[(benzyloxy)carbonyl]amino}-3-sulfanylpropanoic acid](/img/structure/B13116759.png)
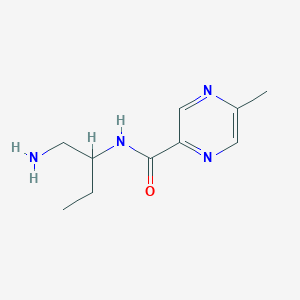
![tert-Butyl3-isopropyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13116776.png)

![(2S,4R)-1-Azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13116781.png)
![5,6-Dimethyl-2,3-dihydro-1H-benzo[d]imidazol-2-amine](/img/structure/B13116787.png)
